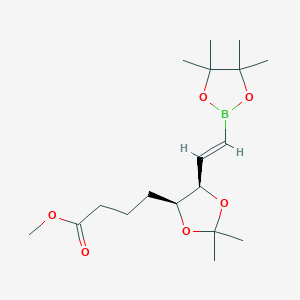
Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate is a complex organic compound with significant applications in synthetic organic chemistry. This compound features a dioxaborolane group, which is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate typically involves the use of flow microreactor systems. This method is preferred due to its efficiency, versatility, and sustainability compared to traditional batch processes . The reaction conditions often include the use of tert-butoxycarbonyl groups, which are introduced into the compound through a series of chemical transformations .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow processes. These processes are designed to maximize yield and minimize waste, making them more environmentally friendly. The use of microreactors allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate involves its interaction with specific molecular targets. These interactions often lead to the modulation of biochemical pathways, resulting in various biological effects. The dioxaborolane group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate: Known for its unique reactivity and stability.
Tert-butyl esters: Commonly used in synthetic organic chemistry for their stability and ease of handling.
Dioxaborolane derivatives: Widely used in various chemical reactions due to their ability to form stable complexes.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific reactivity patterns and stability. This makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C18H31BO6 |
|---|---|
Poids moléculaire |
354.2 g/mol |
Nom IUPAC |
methyl 4-[(4S,5R)-2,2-dimethyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-dioxolan-4-yl]butanoate |
InChI |
InChI=1S/C18H31BO6/c1-16(2)17(3,4)25-19(24-16)12-11-14-13(22-18(5,6)23-14)9-8-10-15(20)21-7/h11-14H,8-10H2,1-7H3/b12-11+/t13-,14+/m0/s1 |
Clé InChI |
RGLISMBBQWCCQX-CYUAOAIUSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/[C@@H]2[C@@H](OC(O2)(C)C)CCCC(=O)OC |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CC2C(OC(O2)(C)C)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine](/img/structure/B12994331.png)
![3-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12994349.png)
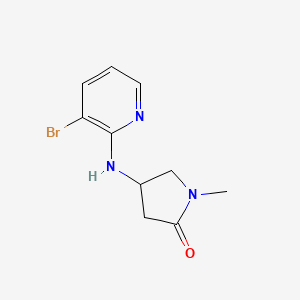
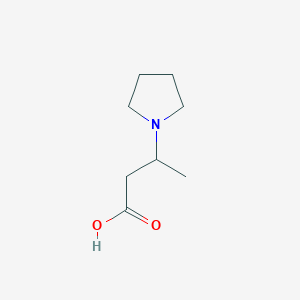
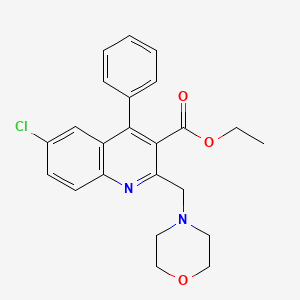
![[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine](/img/structure/B12994378.png)
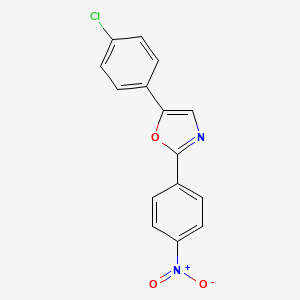



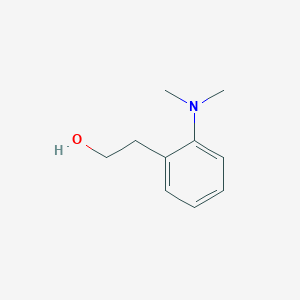
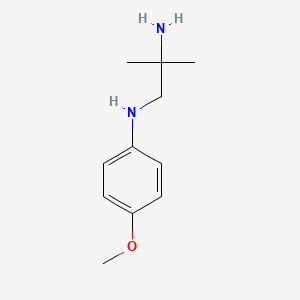
![tert-Butyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12994430.png)
